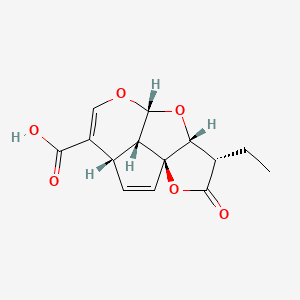

beta-Dihydroplumericinic acid

Description

Beta-dihydroplumericinic acid (CAS: 59204-61-4) is a phytochemical compound frequently utilized as a reference standard in analytical chemistry for quality control in herbal product research . Its molecular weight is reported as 278.257 g/mol , though its molecular formula exhibits discrepancies across sources. lists a molecular weight consistent with a formula of C15H18O5 (calculated: 15×12 + 18×1 + 5×16 = 278 g/mol), while assigns it C16H18O9 (calculated: 354 g/mol).

Properties

IUPAC Name |

(1S,4S,8R,10R,11S,14S)-11-ethyl-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O6/c1-2-6-10-14(20-12(6)17)4-3-7-8(11(15)16)5-18-13(19-10)9(7)14/h3-7,9-10,13H,2H2,1H3,(H,15,16)/t6-,7+,9+,10+,13+,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJLGDWPUYQSHL-DQDOGHDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2C3(C=CC4C3C(O2)OC=C4C(=O)O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@@H]2[C@@]3(C=C[C@H]4[C@@H]3[C@@H](O2)OC=C4C(=O)O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of beta-Dihydroplumericinic acid typically involves the extraction from natural sources, such as the herbs of Plumeria rubra. The compound can be isolated using various chromatographic techniques .

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, it is generally produced in small quantities for research purposes. The compound is often synthesized in laboratories using standard organic synthesis techniques, including the use of solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: beta-Dihydroplumericinic acid can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to yield reduced forms.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Solvents: Reactions are typically carried out in solvents like ethanol, methanol, and water.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

Beta-Dihydroplumericinic acid has shown potential in several therapeutic areas due to its bioactive properties:

- Immunomodulatory Effects

- Antitumor Activity

- Antimicrobial Properties

Cosmetic Applications

The cosmetic industry is increasingly incorporating this compound due to its beneficial properties:

- Skin Health

Agrochemical Applications

This compound is also being researched for its applications in agriculture:

- Pesticidal Properties

Data Table of Applications

Case Study 1: Immunomodulatory Effects

A study investigated the effects of this compound on murine macrophages. The results showed significant inhibition of NO production at concentrations below cytotoxic levels, supporting its potential as an anti-inflammatory agent .

Case Study 2: Antitumor Activity

Research conducted on various cancer cell lines demonstrated that this compound could induce apoptosis at specific concentrations, highlighting its potential use in cancer therapeutics .

Case Study 3: Cosmetic Formulation

A formulation containing this compound was tested for skin irritation and efficacy in promoting skin health. Results indicated improved skin hydration and reduced inflammation after regular application over four weeks .

Mechanism of Action

The mechanism of action of beta-Dihydroplumericinic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and influencing cell signaling pathways. The exact molecular targets are still under investigation, but it is known to interact with various proteins and enzymes involved in metabolic processes .

Comparison with Similar Compounds

Table 1: Key Comparative Data

*Formula inferred from molecular weight in .

†Formula listed in but conflicts with molecular weight.

Structural and Functional Differences

- Molecular Complexity: this compound is smaller and less complex than triterpenoids (e.g., beta-elemonic acid) or flavonoid glycosides (e.g., quercetin 3-O-robinobioside). Its proposed iridoid backbone contrasts with the steroidal structure of Odoroside H .

- Polarity: The formula C16H18O9 (if valid) suggests high polarity due to multiple hydroxyl groups, enhancing solubility in polar solvents compared to lipophilic triterpenoids like beta-elemonic acid .

- Biosynthetic Pathway: Unlike flavonoid glycosides (derived from phenylpropanoid metabolism), this compound likely originates from iridoid pathways, common in Apocynaceae plants .

Analytical and Pharmacological Considerations

- Chromatographic Behavior : this compound’s lower molecular weight may result in shorter retention times in reversed-phase HPLC compared to larger glycosides like Odoroside H .

Research Implications and Discrepancies

- Structural Clarification : The molecular formula discrepancy (C15H18O5 vs. C16H18O9) highlights the need for advanced structural elucidation via NMR or X-ray crystallography.

Biological Activity

Beta-Dihydroplumericinic acid, a compound derived from the roots of Plumeria acuminata, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, antioxidant, and antinociceptive effects, supported by relevant research findings and case studies.

Chemical Structure and Isolation

This compound is classified as an iridoid glycoside. It has been isolated from various Plumeria species, particularly from Plumeria acuminata and Plumeria rubra. The extraction methods typically involve polar solvents such as methanol to obtain the active compounds from plant materials .

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In animal models, the methanolic extract of Plumeria acuminata demonstrated a notable reduction in carrageenan-induced edema, which is a standard model for assessing acute inflammation. The extract showed maximum efficacy at a dosage of 500 mg/kg body weight .

Table 1: Anti-inflammatory Effects of this compound

| Study Reference | Dosage (mg/kg) | Inflammatory Model | Effect Observed |

|---|---|---|---|

| Farooque et al. | 500 | Carrageenan-induced edema | Significant reduction in swelling |

| Gupta et al. | 100-500 | Cotton pellet method | Potent anti-inflammatory activity |

2. Antimicrobial Activity

This compound has shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. Studies utilizing the agar disc diffusion method revealed that methanolic extracts inhibited the growth of pathogens such as Staphylococcus aureus and Escherichia coli at concentrations ranging from 250 µg/ml to 1000 µg/ml .

Table 2: Antimicrobial Efficacy of this compound

| Bacteria | Minimum Inhibitory Concentration (µg/ml) |

|---|---|

| Staphylococcus aureus | 250 |

| Bacillus subtilis | 500 |

| Escherichia coli | 1000 |

| Pseudomonas aeruginosa | 1000 |

3. Antioxidant Properties

The antioxidant activity of this compound has been evaluated through various assays, including DPPH radical scavenging tests. Results indicated that the antioxidant capacity increased in a dose-dependent manner, with maximum activity observed at a concentration of 125 µg/ml .

Table 3: Antioxidant Activity Assessment

| Assay Type | Concentration (µg/ml) | Activity Level |

|---|---|---|

| DPPH Radical Scavenging | 125 | Maximum Activity |

| Nitric Oxide Scavenging | Varies | Dose-dependent |

4. Antinociceptive Effects

In studies assessing pain relief, this compound exhibited significant antinociceptive activity. The methanolic extract reduced pain responses in various models such as the acetic acid-induced writhing test and hot plate test in mice .

Table 4: Antinociceptive Activity Results

| Test Type | Effect Observed |

|---|---|

| Acetic acid-induced writhing | Significant reduction in writhing |

| Hot plate test | Increased pain threshold |

Case Studies

A notable case study involved the administration of methanolic extracts containing this compound to rats exhibiting hyperthermia induced by brewer's yeast. The extract demonstrated an ability to significantly lower body temperature, comparable to standard antipyretic medications like paracetamol .

Q & A

Q. How should researchers address potential biases in β-dihydroplumericinic acid’s reported pharmacological effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.